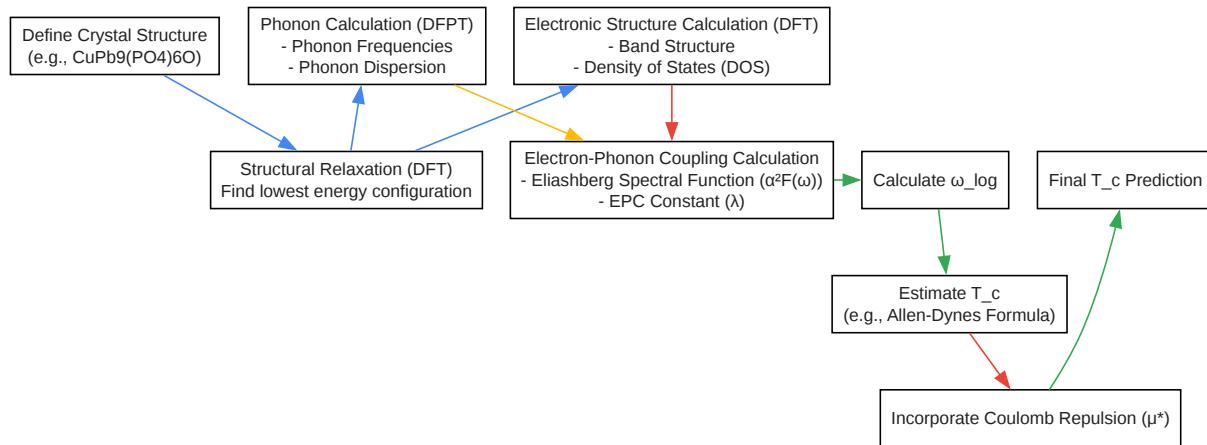


Electron-phonon coupling in the context of LK-99.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest


Compound Name: LK-44

Cat. No.: B12382207

[Get Quote](#)

Visualizing the Computational Workflow

The process of theoretically evaluating a material's potential for phonon-mediated superconductivity follows a logical progression from structural definition to the prediction of the transition temperature. This workflow is visualized below.

[Click to download full resolution via product page](#)

Computational workflow for assessing phonon-mediated superconductivity.

Quantitative Analysis of Electron-Phonon Coupling in LK-99

Ab-initio studies have provided specific values for the EPC constant and related parameters in LK-99. While initial observations of flat electronic bands near the Fermi level and the presence of soft low-energy phonons were considered promising features for superconductivity, the calculated coupling strength was found to be modest.[1][2][3]

A key study by Paudyal et al. systematically calculated these properties.[1][2][3] The results indicate that the average electron-phonon coupling strength is weak, approximately ~0.4.[4] This value is considered insufficient to mediate high-temperature superconductivity, especially when factoring in the repulsive Coulomb interaction between electrons.[1][2][3]

The quantitative findings from this research are summarized in the tables below.

Table 1: Calculated Electron-Phonon Coupling and Related Parameters

Parameter	Symbol	Calculated Value	Unit	Reference
Electron-Phonon Coupling Constant	λ	~0.4	Dimensionless	[4]
Logarithmic Average Phonon Frequency	ω_{log}	13.4	meV	[1]
Density of States at Fermi Level	$N(\text{EF})$	11.12	states/eV/cell	[1]

Table 2: Estimated Superconducting Transition Temperature (Tc)

The transition temperature was estimated using the Allen-Dynes modification of the McMillan formula, which incorporates the calculated EPC constant (λ), the logarithmic average phonon frequency (ω_{log}), and an assumed value for the Coulomb repulsion parameter (μ^*).

Coulomb Repulsion (μ^*)	Estimated Tc (K)	Estimated Tc (mK)	Reference
0.0 (Neglected)	< 2	< 2000	[2][3]
0.10	0.25	250	[1]
0.15	0.026	26	[1]
0.20	~0	~0	[1]

Discussion and Conclusion

The theoretical investigations into LK-99 using first-principles DFT calculations consistently conclude that a conventional electron-phonon coupling mechanism is not sufficient to explain the initially claimed high-temperature superconductivity.[\[1\]\[2\]\[3\]](#) The primary findings are:

- Presence of Favorable Electronic Features: The material does exhibit flat electronic bands near the Fermi level, a feature often associated with strong electronic correlations and potentially high Tc. These bands arise from a strong hybridization between Cu 3d and O 2p states.[\[1\]\[2\]\[3\]](#)
- Insufficient Coupling Strength: Despite the promising electronic structure, the calculated electron-phonon coupling constant (λ) is weak, with a value around 0.4.[\[4\]](#) This magnitude is comparable to conventional superconductors with much lower transition temperatures.
- Impact of Coulomb Repulsion: When the repulsive effect between electrons (μ^*) is considered, the already low predicted Tc is further suppressed to near zero.[\[1\]](#) Even in the most optimistic scenario where Coulomb repulsion is completely neglected, the predicted Tc remains below 2 K.[\[2\]\[3\]](#)

In summary, the body of computational evidence strongly suggests that the LK-99 material, in the form of copper-substituted lead apatite, does not support high-temperature superconductivity via the conventional electron-phonon Migdal-Eliashberg mechanism.[\[1\]\[2\]\[4\]](#)

While the initial claims spurred significant and valuable theoretical investigation, the consensus from these studies is that the observed phenomena in some experimental samples likely arise from other physical effects or impurities, rather than phonon-mediated superconductivity.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pure.tue.nl](#) [pure.tue.nl]
- 2. [2308.14294] Implications of the electron-phonon coupling in CuPb₉(PO₄)₆O for superconductivity: an *ab initio* study [arxiv.org]
- 3. Implications of the electron-phonon coupling in CuPb₉(PO₄)₆O for superconductivity: An *ab initio* study (Journal Article) | OSTI.GOV [osti.gov]
- 4. Implications of the electron-phonon coupling in CuPb₉(PO₄)₆O for superconductivity: an *ab initio* study [arxiv.org]
- 5. LK-99 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Electron-phonon coupling in the context of LK-99.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12382207#electron-phonon-coupling-in-the-context-of-lk-99>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com